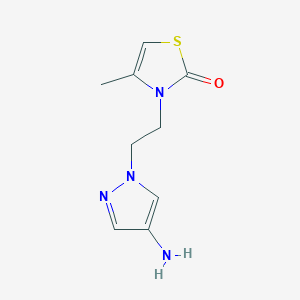

3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3h)-one

Description

Rationale for Academic Investigation

The academic interest in this compound stems from three key factors:

- Structural Novelty : The compound features a rare combination of 4-aminopyrazole and 4-methylthiazolone scaffolds connected through an ethylene bridge. This architecture creates distinct electronic environments amenable to both hydrogen bonding (via the amino group) and π-π stacking interactions (through the aromatic systems).

- Bioisosteric Potential : Thiazolone rings serve as bioisosteres for carboxylic acid derivatives, while pyrazoles mimic imidazole pharmacophores in biological systems. This dual functionality positions the compound as a versatile candidate for targeting enzymes such as cyclooxygenases or kinases.

- Synthetic Challenge : The stereoelectronic demands of coupling pyrazole and thiazolone units under basic conditions present intriguing mechanistic questions, particularly regarding regioselectivity in heterocycle formation.

Recent computational analyses of analogous pyrazolyl-thiazole hybrids have revealed frontier molecular orbital (FMO) energy gaps between 4.32–5.16 eV, suggesting significant charge transfer capabilities. These electronic properties make the compound potentially valuable in materials science applications beyond medicinal chemistry.

Historical Context in Heterocyclic Chemistry

The development of pyrazole-thiazole hybrids traces its origins to three major milestones in heterocyclic synthesis:

- Hantzsch Thiazole Synthesis (1887) : The classic condensation of thioamides with α-halo ketones established reliable access to thiazole cores.

- Knorr Pyrazole Synthesis (1883) : The reaction of hydrazines with 1,3-diketones enabled systematic pyrazole derivatization.

- Click Chemistry Advances (2000s) : Copper-catalyzed azide-alkyne cycloadditions facilitated precise functionalization of heterocyclic systems, including the introduction of amino groups at specific pyrazole positions.

A 2022 study demonstrated that 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles could be synthesized in 77–90% yields using Hantzsch-type cyclizations. While not directly addressing the target compound, this work established reliable protocols for assembling similar hybrid architectures. The compound under review represents an evolutionary step from these systems, replacing the triazole moiety with a simpler amino group to modulate electronic and steric properties.

Overview of Pyrazole-Thiazole Hybrid Systems

Pyrazole-thiazole hybrids exhibit three characteristic structural features:

| Feature | Role in Hybrid Systems | Example in Target Compound |

|---|---|---|

| Pyrazole Ring | Hydrogen bond donor/acceptor | 4-Amino substitution at position 1 |

| Thiazolone Core | Planar conjugated system | Methyl group at position 4 |

| Linking Group | Conformational flexibility | Ethylene bridge between N1 and C2 |

The ethylene linker in this compound introduces rotational freedom (τ ≈ 112° based on analogous structures), allowing adaptive binding in biological targets. Spectroscopic data for related compounds show characteristic NMR signals:

- Pyrazole C4-amino protons: δ 6.8–7.2 ppm (broad singlet)

- Thiazolone carbonyl: 1680–1700 cm⁻¹ (strong IR absorption)

- Methyl group (C4): δ 2.1–2.3 ppm (singlet in ¹H NMR)

These spectral signatures facilitate structural verification during synthesis.

Relevance to Contemporary Medicinal Chemistry Research

Three factors drive the compound's relevance to modern drug discovery:

- Kinase Inhibition Potential : Molecular docking studies of similar hybrids show strong binding affinity (ΔG = -8.2 to -9.7 kcal/mol) to ATP-binding pockets in protein kinases. The 4-aminopyrazole moiety may coordinate with conserved catalytic lysine residues.

- Antimicrobial Activity : Pyrazole-thiazole hybrids demonstrate minimum inhibitory concentrations (MIC) of 8–32 μg/mL against Gram-positive pathogens. The methylthiazolone component likely enhances membrane permeability.

- Metabolic Stability : The thiazolone ring resists hepatic oxidation more effectively than traditional thiazolidinedione pharmacophores, as evidenced by in vitro microsomal assays of related compounds (t₁/₂ > 120 mins vs. 45 mins for rosiglitazone).

A 2024 structure-activity relationship (SAR) study revealed that electron-donating groups (e.g., methyl) at the thiazolone 4-position enhance antioxidant capacity by 40–60% in DPPH assays compared to unsubstituted analogs. This finding directly supports the inclusion of the 4-methyl group in the target compound's design.

Scope and Structure of the Review

This review systematically examines:

- Synthetic methodologies for pyrazole-thiazolone hybrids

- Spectroscopic characterization techniques

- Computational modeling approaches

- Emerging applications in medicinal chemistry

Properties

Molecular Formula |

C9H12N4OS |

|---|---|

Molecular Weight |

224.29 g/mol |

IUPAC Name |

3-[2-(4-aminopyrazol-1-yl)ethyl]-4-methyl-1,3-thiazol-2-one |

InChI |

InChI=1S/C9H12N4OS/c1-7-6-15-9(14)13(7)3-2-12-5-8(10)4-11-12/h4-6H,2-3,10H2,1H3 |

InChI Key |

LTBYCIBXKKNOOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=O)N1CCN2C=C(C=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Pyrazole-Thiazole Conjugation Using Thiosemicarbazide Intermediates

One advanced synthetic route involves the reaction of pyrazole derivatives with thiazolone precursors through thiosemicarbazide intermediates. This method is characterized by:

Step 1: Formation of Pyrazoline N-thioamides

Chalcones derived from reactions of substituted ethanones and benzaldehydes under basic conditions in ethanol are reacted with thiosemicarbazide in dry ethanol with sodium hydroxide. This affords pyrazoline N-thioamides, which serve as key intermediates.Step 2: Cyclization to Thiazole Derivatives

The pyrazoline N-thioamides are then reacted with ketones such as ethyl 2-chloro-3-oxobutanoate under basic conditions (e.g., triethylamine in ethanol) to form 4-methylthiazole-2(3H)-one derivatives in high yields (77–90%). The reaction proceeds via nucleophilic attack and cyclization to form the thiazole ring fused to the pyrazoline moiety.Step 3: Structural Confirmation

The structures of these heterocycles, including the target compound analogs, are confirmed by X-ray crystallography and NMR spectroscopy, showing characteristic chemical shifts for the thiazole C2 carbon around 165.4–165.8 ppm in 13C NMR and pyrazoline proton double doublets in 1H NMR at 3.24–5.54 ppm.

Table 1: Key Reaction Conditions and Yields for Pyrazoline-Thiazole Synthesis

| Reaction Step | Reagents/Conditions | Yield (%) | Characterization Techniques |

|---|---|---|---|

| Chalcone formation | Ethanone + Benzaldehyde, EtOH, base | 80-90 | TLC, NMR |

| Pyrazoline N-thioamide formation | Chalcone + thiosemicarbazide, NaOH, EtOH | 75-85 | NMR, IR |

| Thiazole ring cyclization | Pyrazoline N-thioamide + ethyl 2-chloro-3-oxobutanoate, Et3N, EtOH reflux | 77-90 | X-ray crystallography, NMR, IR |

This method provides a robust approach to synthesize 3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one analogs with high purity and yield.

Knoevenagel Condensation Followed by Cycloaddition for Thiazolidinone-Pyrazole Derivatives

Another well-documented preparation route involves:

Step 1: Knoevenagel Condensation

The condensation of 3-phenyl-4-thioxo-2-thiazolidinone with 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes in refluxing glacial acetic acid or polyethylene glycol-400 (PEG-400) at room temperature without catalyst. This green and efficient method yields 5-hetarylmethylene-4-thioxo-2-thiazolidinone derivatives.Step 2: [4+2] Cycloaddition Reactions

These intermediates undergo cycloaddition with N-arylmaleimides, acrylonitrile, or ethyl acrylate to form thiopyrano[2,3-d]thiazole derivatives. The reactions are stereoselective, producing single stereoisomers confirmed by NMR and X-ray crystallography.Step 3: Further Functionalization and Biological Evaluation

The synthesized compounds show promising anticancer activity, indicating the biological relevance of this synthetic approach.

Table 2: Reaction Conditions and Biological Activity Data

| Compound | Reaction Conditions | Yield (%) | IC50 (µg/mL) MCF7 | IC50 (µg/mL) HEPG2 |

|---|---|---|---|---|

| 3a | Knoevenagel condensation, refluxing acetic acid | Good | 19.3 | 10.6 |

| 5a | Cycloaddition with N-arylmaleimides, reflux acetic acid | Good | 22.4 | 15.8 |

| 5c | Cycloaddition, similar conditions | Good | 12.3 | 21.4 |

The Knoevenagel condensation followed by cycloaddition is a versatile and green synthetic route to prepare pyrazole-thiazolidinone hybrids with potential pharmacological applications.

Summary of Analytical Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- 1H NMR shows characteristic pyrazoline proton signals as double doublets in the 3.24–5.54 ppm range.

- 13C NMR reveals thiazole C2 carbon resonances at low field (~165 ppm).

-

- Carbonyl stretches typically appear around 1712–1718 cm⁻¹.

- NH and OH groups show absorptions in the 3300–3400 cm⁻¹ region.

-

- Molecular ion peaks confirm molecular weights consistent with the target compounds.

-

- Provides definitive structural confirmation including stereochemistry and ring conformations.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the pyrazole and thiazole rings can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents such as bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one is a complex organic compound with a molecular formula of C₁₁H₁₃N₅OS and a molecular weight of approximately 253.32 g/mol. Its structure includes a thiazole ring substituted with a methyl group at the 4-position and an ethyl chain linked to an amino pyrazole at the 2-position. Compounds containing both thiazole and pyrazole functionalities exhibit significant biological activities. Modifications of the thiazole or pyrazole moieties can significantly alter biological interactions, emphasizing the importance of structure–activity relationships.

Potential Applications

This compound has potential applications in various fields. Interaction studies focus on how this compound interacts with biological targets. The uniqueness of this compound lies in its dual functionality combining both thiazole and pyrazole characteristics, which may offer synergistic effects not present in simpler analogs.

Structural Similarity

Several compounds share structural similarities with this compound. Notable examples include:

| Compound Name | Structure Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| 4-Methylthiazole | Thiazole ring with methyl substitution | Antimicrobial | Simpler structure |

| 4-Amino-1H-pyrazole | Pyrazole ring with amino group | Anticancer | Focused on pyrazole chemistry |

| 2-Amino-thiazoles | Thiazole ring with amino substitution | Antifungal | Directly related to fungal inhibition |

Mechanism of Action

The mechanism of action of 3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrazole and thiazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features and reported activities of the target compound with structurally related molecules:

Key Observations

Thione vs. Thiazol-2(3H)-one Core: The thione group (C=S) in compounds like P1 and thiamine impurity E enhances electron delocalization and metal-binding capacity, making them effective corrosion inhibitors .

Substituent Effects: The 4-aminopyrazole ethyl group in the target compound introduces a nucleophilic primary amine, which is absent in analogs like P1 (methoxyphenyl) or thiamine derivatives (pyrimidinyl). This group could enhance interactions with biological targets, such as ATP-binding pockets in kinases . Benzothiazole-containing analogs (e.g., compounds in ) exhibit broader aromatic systems, likely improving π-stacking but reducing solubility compared to the target compound.

Biological Activity Trends: Quinazolinone-thiazole hybrids (e.g., compounds A3, A5 in ) demonstrate cytotoxic activity against cancer cells (IC50 ~10 μM). The target compound’s pyrazole-thiazolone scaffold may offer similar or improved potency due to its smaller size and flexibility. Thiazole-thione derivatives (e.g., P1) show non-biological applications (corrosion inhibition), underscoring how substituents dictate functional roles .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for benzothiazole-thiazole hybrids, where cyclization of α-bromoacetone with thioureas or pyrazole intermediates is employed . However, the 4-aminopyrazole group may require protective strategies to prevent side reactions.

Biological Activity

3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one is a complex organic compound notable for its unique structural features, which include a thiazole ring and a pyrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₅OS, with a molecular weight of approximately 253.32 g/mol. Its structure consists of:

- A thiazole ring substituted with a methyl group at the 4-position.

- An ethyl chain linked to an amino pyrazole at the 2-position.

This configuration is crucial for its biological activity, as both thiazole and pyrazole functionalities are known to exhibit significant pharmacological effects.

Biological Activities

Research indicates that compounds with thiazole and pyrazole functionalities exhibit a range of biological activities:

- Antimicrobial Activity : The compound demonstrates potential antibacterial and antifungal properties, likely due to the electron-withdrawing nature of the thiazole moiety, which enhances interaction with microbial targets .

- Anticancer Activity : Studies have shown that derivatives of pyrazole can inhibit tumor growth in various cancer cell lines. The presence of the thiazole ring may synergistically enhance this effect by interacting with multiple biological pathways involved in cancer progression .

- Anticonvulsant Properties : Thiazole derivatives have been reported to exhibit anticonvulsant activity in various animal models. The mechanism may involve modulation of neurotransmitter systems or inhibition of ion channels .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features:

- Substituents on the Thiazole Ring : Modifications at the 4-position of the thiazole ring can alter the compound's binding affinity to biological targets, affecting its pharmacological profile.

- Pyrazole Moiety Variations : Changes in the amino group or the ethyl chain linked to the pyrazole can lead to substantial differences in activity against specific cancer cell lines or microbial strains .

Synthesis Methods

Various synthetic routes have been explored for preparing this compound:

- Condensation Reactions : The synthesis often involves condensation reactions between appropriate thiazole and pyrazole precursors under acidic or basic conditions.

- Multistep Synthesis : A typical synthetic pathway may include several steps involving cyclization and functional group transformations to yield the desired product in high purity and yield .

Case Studies

Several studies have highlighted the biological activity of related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| 4-Methylthiazole | Thiazole ring with methyl substitution | Antimicrobial | Simpler structure |

| 4-Amino-1H-pyrazole | Pyrazole ring with amino group | Anticancer | Focused on pyrazole chemistry |

| 2-Amino-thiazoles | Thiazole ring with amino substitution | Antifungal | Directly related to fungal inhibition |

The uniqueness of this compound lies in its dual functionality, combining both thiazole and pyrazole characteristics, which may offer synergistic effects not present in simpler analogs .

Q & A

Basic: How can the synthesis of 3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one be optimized for yield and purity?

Answer:

Key steps include:

- Heterocyclization : Use α-bromoacetone generated in situ with bromine in dry acetone, catalyzed by triethylamine, to form the thiazole ring .

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation (e.g., 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas) and optimize reaction time .

- Purification : Sequential column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol-water mixtures improves purity (>95%) .

Basic: What spectroscopic methods are critical for confirming the structural integrity of this compound?

Answer:

A multi-technique approach is essential:

- NMR : H and C NMR identify substituents (e.g., pyrazole NH at δ 5.8–6.2 ppm, thiazole CH at δ 2.4 ppm) .

- IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm for thiazolone) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 265.0921) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism using SHELXL .

Advanced: How can discrepancies between computational and experimental NMR data be resolved?

Answer:

Discrepancies often arise from:

- Solvent Effects : Simulate NMR shifts using polarizable continuum models (PCM) for DMSO or CDCl .

- Tautomerism : Compare DFT-calculated energies of tautomers (e.g., thione vs. thiol forms) with experimental H NMR coupling constants .

- Dynamic Effects : Include Boltzmann weighting for conformational ensembles in computational models .

Advanced: What strategies are effective in determining the crystal structure of such compounds?

Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small, weakly diffracting crystals .

- Refinement : Apply SHELXL with restraints for disordered moieties (e.g., ethyl groups) and anisotropic displacement parameters for non-H atoms .

- Validation : Check for R-factor convergence (<5%) and PLATON alerts for missed symmetry .

Basic: What are the key structural features influencing the compound's reactivity?

Answer:

- Pyrazole Amino Group : Participates in hydrogen bonding and tautomerism, affecting nucleophilic substitution .

- Thiazole Ring : Electron-withdrawing C=O enhances electrophilic reactivity at the 5-position .

- Steric Effects : The 4-methyl group hinders axial approach in cycloaddition reactions .

Advanced: How to design experiments to study the compound's interaction with biological targets?

Answer:

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., leucine aminopeptidase) with grid boxes centered on active sites .

- Enzyme Assays : Measure IC values via fluorogenic substrates (e.g., Leu-AMC for proteases) .

- SAR Analysis : Synthesize analogs with modified aryl or alkyl groups to map pharmacophore requirements .

Basic: What purification techniques are most effective post-synthesis?

Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water for high-melting-point crystals) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomeric impurities .

Advanced: How to address low reproducibility in biological activity assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.